molecular formula C14H29NO2 B14602069 2,2,4-Triethyl-N-hydroxyoctanamide CAS No. 60631-07-4

2,2,4-Triethyl-N-hydroxyoctanamide

Cat. No.: B14602069
CAS No.: 60631-07-4
M. Wt: 243.39 g/mol
InChI Key: OPOPTXYBSHDZOM-UHFFFAOYSA-N
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Description

2,2,4-Triethyl-N-hydroxyoctanamide is an organic compound with the molecular formula C14H29NO2. It consists of 29 hydrogen atoms, 14 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Triethyl-N-hydroxyoctanamide typically involves the reaction of octanoic acid with triethylamine and hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of catalysts to enhance the reaction rate and reduce the formation of by-products. The final product is obtained through distillation and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Triethyl-N-hydroxyoctanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated products.

Scientific Research Applications

2,2,4-Triethyl-N-hydroxyoctanamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2,4-Triethyl-N-hydroxyoctanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Triethyl-N-hydroxyhexanamide: Similar structure but with a shorter carbon chain.

    2,2,4-Triethyl-N-hydroxydecanamide: Similar structure but with a longer carbon chain.

    2,2,4-Triethyl-N-hydroxybutanamide: Similar structure but with a much shorter carbon chain.

Uniqueness

2,2,4-Triethyl-N-hydroxyoctanamide is unique due to its specific carbon chain length and the presence of the hydroxyl group, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that similar compounds may not fulfill .

Properties

CAS No.

60631-07-4

Molecular Formula

C14H29NO2

Molecular Weight

243.39 g/mol

IUPAC Name

2,2,4-triethyl-N-hydroxyoctanamide

InChI

InChI=1S/C14H29NO2/c1-5-9-10-12(6-2)11-14(7-3,8-4)13(16)15-17/h12,17H,5-11H2,1-4H3,(H,15,16)

InChI Key

OPOPTXYBSHDZOM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC(CC)(CC)C(=O)NO

Origin of Product

United States

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